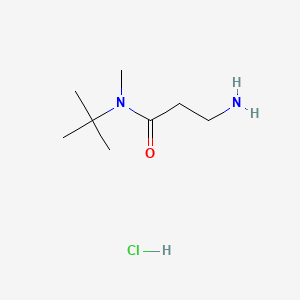
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.70 g/mol . It is known for its unique structure, which includes an amino group, a tert-butyl group, and a methyl group attached to a propanamide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride typically involves the reaction of tert-butylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the tert-butyl and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-N-methylpropanamide
- 3-amino-N-methylpropanamide
- N-tert-butylpropanamide
Uniqueness
3-Amino-N-(tert-butyl)-N-methylpropanamide hydrochloride is unique due to the presence of both tert-butyl and methyl groups attached to the propanamide backbone. This structural feature imparts distinct chemical properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential biological activity .
Properties
CAS No. |
1260883-72-4 |
|---|---|
Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.703 |
IUPAC Name |
3-amino-N-tert-butyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)10(4)7(11)5-6-9;/h5-6,9H2,1-4H3;1H |
InChI Key |
GKKAPXVPXOVVTD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)C(=O)CCN.Cl |
Synonyms |
3-Amino-N-tert-butyl-N-methylpropanamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















